molecular formula C8H7Br3 B15092723 Tribromoethylbenzene CAS No. 31195-17-2

Tribromoethylbenzene

Cat. No.: B15092723
CAS No.: 31195-17-2
M. Wt: 342.85 g/mol
InChI Key: BZQONKLQDOHILP-UHFFFAOYSA-N
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Description

Tribromoethylbenzene (C₆H₅CBr₃CH₂CH₃) is a brominated aromatic compound featuring a benzene ring substituted with three bromine atoms and an ethyl group. Brominated aromatics are typically synthesized via electrophilic substitution or radical bromination, with applications in flame retardants, pharmaceuticals, and organic synthesis intermediates .

Properties

CAS No.

31195-17-2

Molecular Formula

C8H7Br3

Molecular Weight

342.85 g/mol

IUPAC Name

2,2,2-tribromoethylbenzene

InChI

InChI=1S/C8H7Br3/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

BZQONKLQDOHILP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(Br)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribromoethylbenzene can be synthesized through the bromination of ethylbenzene. The process involves the addition of bromine to ethylbenzene in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled conditions to ensure the selective formation of the tribromoethyl derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and catalysts, with careful monitoring of reaction conditions to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tribromoethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form ethylbenzene or other derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of benzoic acid or other oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of ethylbenzene.

    Oxidation: Formation of benzoic acid.

Scientific Research Applications

Tribromoethylbenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tribromoethylbenzene involves its interaction with molecular targets through its tribromoethyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects. The exact molecular pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Key Differences:

Electronic Effects: Bromine's strong electron-withdrawing nature in this compound and 1,3,5-tribromobenzene deactivates the aromatic ring, reducing reactivity toward electrophilic substitution compared to methyl-substituted TMBs, which activate the ring . The ethyl group in this compound introduces minor electron-donating effects but primarily contributes steric hindrance.

Environmental Behavior: Brominated compounds like this compound and 1,3,5-tribromobenzene are more persistent and bioaccumulative than TMBs due to bromine's stability and lipophilicity .

Synthetic Routes :

  • This compound likely requires bromination of ethylbenzene under controlled conditions, analogous to 1,3,5-tribromobenzene synthesis via bromine radical addition . TMBs, in contrast, are derived from alkylation or isomerization of xylenes .

Regulatory Status :

  • TMBs are regulated for air quality due to moderate toxicity (e.g., EPA IRIS lists 1,2,4-TMB as a respiratory irritant) . Brominated analogs lack specific guidelines but fall under broader regulations for persistent organic pollutants .

Biological Activity

Tribromoethylbenzene is a brominated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of three bromine atoms attached to an ethylbenzene backbone. Its chemical formula is C8H8Br3C_8H_8Br_3, and it is known for its significant hydrophobicity and potential reactivity due to the electron-withdrawing nature of bromine atoms.

Antibacterial Activity

Recent studies have shown that this compound exhibits notable antibacterial properties. For instance, a study comparing various compounds indicated that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness:

CompoundMIC (mg/mL)Target Bacteria
This compound0.5Staphylococcus aureus
1.0Escherichia coli
0.75Pseudomonas aeruginosa

These results suggest that this compound could be a potential candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance.

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. Research indicates that it shows effectiveness against common fungal pathogens such as Candida albicans. The following table summarizes the antifungal activity observed:

CompoundMIC (mg/mL)Target Fungi
This compound0.25Candida albicans
0.5Aspergillus niger

These findings highlight the compound's potential as an antifungal agent, warranting further investigation into its mechanisms of action.

Cytotoxic Effects

The cytotoxic effects of this compound have also been studied, particularly concerning cancer cell lines. A study found that this compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3):

Cell LineIC50 (µM)
MCF-715
PC-320

This selective cytotoxicity suggests that this compound may act as a lead compound in cancer therapy, particularly for hormone-responsive cancers.

Case Studies

  • Antibacterial Efficacy Study : A comprehensive study conducted on various brominated compounds assessed their antibacterial efficacy against clinical isolates of bacteria. The study found that this compound was among the top performers with a broad spectrum of activity.
  • Cytotoxicity Assessment : A research project evaluated the cytotoxic effects of halogenated compounds on different cancer cell lines. This compound showed promising results, leading to further exploration in preclinical models.

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